Diacetone-D-glucose

Catalog No.
S525859
CAS No.
582-52-5
M.F
C12H20O6
M. Wt
260.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diacetone-D-glucose

CAS Number

582-52-5

Product Name

Diacetone-D-glucose

IUPAC Name

(3aR,5S,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol

Molecular Formula

C12H20O6

Molecular Weight

260.28 g/mol

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1

InChI Key

KEJGAYKWRDILTF-JDDHQFAOSA-N

SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C

Solubility

Soluble in DMSO

Synonyms

1,2-5,6-di-O-isopropylidene-D-glucofuranose, 1,2-5,6-di-O-isopropylidene-D-glucofuranose, potassium salt, diacetone glucose

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)O)C

Description

The exact mass of the compound Diacetone-D-glucose is 260.126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401819. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Monosaccharides - Hexoses - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Synthesis of Chiral Compounds

One key application of DAG lies in its ability to act as a chiral starting material for the synthesis of other chiral compounds. Chirality refers to the "handedness" of a molecule, where mirror image forms exist that cannot be superimposed. DAG's structure allows for the creation of new molecules with a specific chirality, which is crucial in many areas of research, such as drug development.

  • A study published in the journal Tetrahedron Letters demonstrates how DAG can be used to synthesize enantiopure (single chirality) tert-butyl sulfoxides, valuable intermediates for creating other chiral drugs. Source: Use of 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose (Diacetone-D-glucose) as a Chiral Synthon for the Stereoselective Synthesis of Sulfoxides:

Building Blocks for Complex Molecules

DAG can also serve as a building block for the synthesis of more complex molecules. By selectively modifying DAG's functional groups, researchers can create various sugar-based structures with specific properties. These modified sugar molecules can then be used in studies of carbohydrate-protein interactions, drug delivery systems, and the development of novel materials.

  • For instance, research published in the journal Carbohydrate Research details the application of DAG in the synthesis of fluorinated sugar analogs, potentially useful for treating brain tumors. Source: Fluorinated sugar analogs derived from diacetone-D-glucose:

Organic Reaction Intermediate

DAG's chemical properties make it a valuable intermediate in various organic reactions. Its specific structure allows it to participate in reactions efficiently, facilitating the creation of new compounds with desired functionalities. Researchers can leverage DAG's reactivity to explore new synthetic pathways and develop more efficient methods for producing complex molecules.

  • An example can be found in a study published in the journal Molecules, where DAG is utilized as a starting material for the synthesis of chalcogenophosphinates, potentially useful materials for various applications. Source: Synthesis of Diacetone-D-glucose Chalcogenophosphinates 2a-c:

Diacetone-D-glucose is a derivative of D-glucose, specifically characterized by the presence of two acetyl groups at the 1 and 2 positions of the glucose molecule. This compound is known for its unique structural features that include a 5,6-O-isopropylidene acetal formation, which contributes to its stability and reactivity in various

, particularly those involving functional group transformations. Its reactivity is largely attributed to the presence of the acetyl groups and the isopropylidene acetal. Key reactions include:

  • Diels-Alder Reactions: Diacetone-D-glucose-derived dienes can be used in Diels-Alder cycloaddition reactions, which are important for forming cyclic structures .
  • Asymmetric Synthesis: It serves as a precursor for synthesizing enantiomerically pure sulfoxides through asymmetric sulfinylation reactions .
  • Hydrolysis: The hydrolysis of diacetone-D-glucose can yield D-glucose and acetone under acidic or basic conditions, demonstrating its potential for regeneration into more fundamental sugars .

Diacetone-D-glucose exhibits several biological activities that make it significant in medicinal chemistry. It has been explored for its role in synthesizing glycosaminoglycans, such as heparin sulfate, which are crucial for various physiological processes including cell signaling and coagulation . Additionally, its derivatives have shown potential in modulating biological pathways related to growth factors and cytokines, indicating its utility in therapeutic applications .

The synthesis of diacetone-D-glucose typically involves the reaction of D-glucose with acetone in the presence of acid catalysts. Notable methods include:

  • Lewis Acid Catalysis: Utilizing catalysts such as boron trifluoride or aluminum halides allows for efficient conversion of D-glucose to diacetone-D-glucose without the need for dehydrating agents. The reaction is conducted under controlled temperature and pressure conditions to optimize yield .
  • Protective Group Strategies: Various synthetic routes involve protecting hydroxyl groups prior to transformation, enabling selective modifications that lead to complex derivatives useful in further synthetic applications .

Diacetone-D-glucose finds applications across several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds and chiral building blocks.
  • Biochemical Research: Used in studies involving glycosaminoglycans and their derivatives, it aids in understanding biological interactions and mechanisms.
  • Organic Synthesis: Its versatility makes it a valuable reagent in synthetic organic chemistry for constructing complex molecules .

Research has indicated that diacetone-D-glucose interacts with various biological molecules, influencing their activity. For example, studies on glycosaminoglycans have shown that derivatives of diacetone-D-glucose can modulate protein interactions critical for cellular processes such as angiogenesis and tumor metastasis. These interactions highlight its potential therapeutic implications in treating diseases linked to these biological pathways .

Diacetone-D-glucose shares structural similarities with several other carbohydrate derivatives. Here are some comparable compounds:

CompoundSimilaritiesUnique Features
D-GlucoseBasic structure; monosaccharideUnmodified sugar without acetyl groups
1,2-O-Isopropylidene-D-glucoseAcetal formation; used as a protective groupLacks acetyl modifications
D-FructoseHexose structure; involved in similar reactionsDifferent functional groups affecting reactivity
L-iduronic AcidDerivative used in glycosaminoglycan synthesisDifferent stereochemistry at C5

Diacetone-D-glucose's uniqueness lies in its dual acetylation and protective isopropylidene group, which enhances its stability and reactivity compared to other sugars and their derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

260.126

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R3P8TN410C

Other CAS

582-52-5

Wikipedia

Diacetone-D-glucose

General Manufacturing Information

.alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-: ACTIVE

Dates

Modify: 2023-08-15
1: Armand V, Louvel J, Pumain R, Ronco G, Villa P. Effects of various valproic acid derivatives on low-calcium spontaneous epileptiform activity in hippocampal slices. Epilepsy Res. 1995 Nov;22(3):185-92. PubMed PMID: 8991785.
2: Lichtenthaler FW, Kläres U, Szurmai Z, Werner B. 4,6-di-O-benzoyl-3-O-benzyl-alpha-D-arabino-hexo-pyranos-2-ulosyl bromide: a conveniently accessible glycosyl donor for the expedient construction of diantennary beta-D-mannosides branched at O-3 and O-6. Carbohydr Res. 1997 Dec;305(2):293-303. PubMed PMID: 9581282.

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